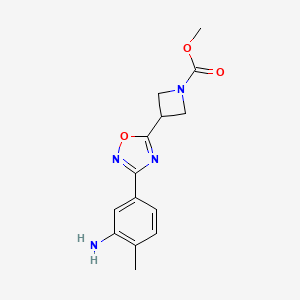
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Overview
Description
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 1426135-82-1) is a compound that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 288.31 g/mol. The presence of the oxadiazole ring is pivotal to its biological activity, as it enhances interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit critical enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial for DNA synthesis and modification, respectively, making them prime targets for anticancer drugs .
- Induction of Apoptosis : Studies have demonstrated that derivatives of the oxadiazole scaffold can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses indicated that certain derivatives trigger apoptosis via caspase activation pathways .
- Selective Targeting : The structural modifications in the oxadiazole derivatives allow for selective interaction with nucleic acids and proteins involved in cancer cell proliferation. This selectivity enhances their therapeutic potential while minimizing off-target effects .
Cytotoxicity Assays
A variety of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 0.78 | Inhibits thymidylate synthase |
| U937 (Leukemia) | 0.19 | Targets HDACs |
These findings indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have revealed strong binding affinities between this compound and various protein targets implicated in cancer progression. The interaction patterns suggest that modifications to the oxadiazole ring can significantly enhance binding efficacy and specificity .
Broader Biological Activities
Beyond its anticancer potential, compounds featuring the oxadiazole structure have demonstrated a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to their ability to modulate immune responses .
- Antioxidant Properties : The antioxidant capabilities of these compounds may contribute to their overall therapeutic profiles by mitigating oxidative stress in cells .
Properties
IUPAC Name |
methyl 3-[3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-3-4-9(5-11(8)15)12-16-13(21-17-12)10-6-18(7-10)14(19)20-2/h3-5,10H,6-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARCPGLWMNKGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CN(C3)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














